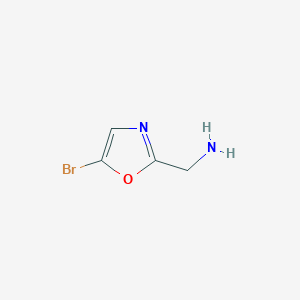

C-(5-Bromo-oxazol-2-yl)-methylamine

Description

Properties

IUPAC Name |

(5-bromo-1,3-oxazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYHVCMEOFKLDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Gabriel Cyclization

The Robinson-Gabriel synthesis forms oxazoles via cyclodehydration of β-acylaminoketones. For 5-bromooxazole, a brominated β-ketoamide precursor is required:

-

Synthesis of β-Ketoamide : React bromoacetylbromide with a primary amide (e.g., acetamide) to yield 2-bromo-N-acetylacetamide .

-

Cyclization : Treat with sulfuric acid or POCl₃ to form 5-bromooxazole .

Limitations : Low regiocontrol if multiple bromination sites exist. Yield optimization requires precise stoichiometry.

Van Leusen Oxazole Synthesis

The Van Leusen reaction employs TosMIC (tosylmethyl isocyanide) and carbonyl compounds:

-

Reaction Setup : Combine TosMIC with bromopyruvic acid in methanol under basic conditions.

-

Cyclization : Forms 5-bromooxazole-2-carbaldehyde , which is reduced to the alcohol and aminated.

Advantages : High atom economy. Yield : ~60–70% in analogous systems.

Functionalization of the Oxazole Core

Electrophilic Bromination

Direct bromination of 2-methyloxazole faces selectivity issues due to the ring’s electron distribution. Directed ortho-metalation (DoM) enhances regiocontrol:

-

Lithiation : Treat 2-methyloxazole with LDA at −78°C to deprotonate the methyl group.

-

Quenching with Br₂ : Yields 2-(bromomethyl)-5-bromooxazole .

Challenges : Competing ring bromination necessitates low temperatures (−78°C) and excess Br₂.

Nucleophilic Amination of Halogenated Intermediates

2-Chloromethyl-5-bromooxazole serves as a versatile intermediate:

-

Synthesis : Chlorinate 2-hydroxymethyl-5-bromooxazole using SOCl₂ or PCl₅.

-

Amination : React with aqueous NH₃ (25°C, 12 h) to yield the target amine.

Optimization : Polar aprotic solvents (DMF, DMSO) improve substitution rates.

Reductive Amination Pathways

Aldehyde to Amine Conversion

5-Bromooxazole-2-carbaldehyde undergoes reductive amination:

-

Condensation : React with NH₄OAc in MeOH to form an imine.

-

Reduction : Use NaBH₃CN or H₂/Pd-C to yield C-(5-Bromo-oxazol-2-yl)-methylamine .

Yield : ~50–65% in similar pyridine systems.

Hofmann Degradation of Carboxamide Derivatives

Amide Preparation and Degradation

-

Carboxamide Synthesis : Convert 5-bromooxazole-2-carboxylic acid (via hydrolysis of its ester) to the amide using NH₃/MeOH.

-

Hofmann Reaction : Treat with Br₂/NaOH to degrade the amide to methylamine .

Conditions : Excess NaOH (5 eq.), Br₂ (1.2 eq.), 70°C, 2 h.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Robinson-Gabriel | Cyclodehydration | 40–50 | Simple reagents | Low regioselectivity |

| Van Leusen | TosMIC cyclization | 60–70 | High atom economy | Requires aldehyde intermediate |

| Nucleophilic Amine | Cl→NH₂ substitution | 55–65 | Mild conditions | Chloride precursor synthesis |

| Reductive Amination | Imine reduction | 50–65 | One-pot reaction | Sensitivity to reducing agents |

| Hofmann Degradation | Amide→amine conversion | 45–55 | Scalable | Harsh conditions, byproducts |

Mechanistic Insights and Side Reactions

-

Bromine Migration : Electrophilic bromination at position 5 is favored due to the oxazole’s electronic structure, but over-bromination at position 4 may occur without directing groups.

-

Amine Oxidation : Primary amines may oxidize during reductive amination; NaBH₃CN minimizes this risk compared to BH₃.

-

Ring Opening : Strong bases (e.g., LDA) can decompose oxazoles; controlled stoichiometry and low temperatures are critical.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

C-(5-Bromo-oxazol-2-yl)-methylamine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted oxazoles.

Oxidation: Products include oxazole derivatives with higher oxidation states.

Reduction: Products include reduced forms of the oxazole ring.

Scientific Research Applications

Medicinal Chemistry

C-(5-Bromo-oxazol-2-yl)-methylamine has shown promise in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds containing oxazole moieties exhibit significant antimicrobial properties. For instance, derivatives have been tested against various pathogens with Minimum Inhibitory Concentration (MIC) values demonstrating efficacy against strains like Escherichia coli and Candida albicans .

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

- Antiviral Properties : Research indicates that modifications to the oxazole framework can enhance antiviral efficacy, with some derivatives achieving EC50 values below 3.1 μM against various viral strains.

Anticancer Research

The compound's potential as an anticancer agent has been explored through various studies:

- Antiproliferative Effects : In vitro studies have shown that certain oxazole derivatives exhibit significant antiproliferative activity against cancer cell lines such as HCT116 (human colorectal carcinoma) and MCF7 (breast cancer). For example, one derivative demonstrated an IC50 value of 71.8 µM against HCT116 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 14 | HCT116 | 71.8 |

| 6 | MCF7 | 74.1 |

Molecular docking studies further revealed that these compounds interact favorably with key proteins involved in cancer progression, suggesting pathways for rational drug design .

Biological Mechanisms

The biological activity of this compound is attributed to its ability to form complexes with metal ions and engage in hydrogen bonding with biological macromolecules. This capability may disrupt critical cellular processes in microbial cells or cancerous tissues, leading to cell death or inhibition of growth .

Industrial Applications

Beyond biological research, this compound is also relevant in material science and catalysis due to the structural rigidity imparted by the oxazole ring and the bromo substituent. This rigidity can influence the compound's stability and reactivity, making it a valuable intermediate in the synthesis of more complex materials and chemicals used in various industrial applications.

Case Studies

Several case studies illustrate the compound's versatility:

- Antiviral Activity Study : A series of cyclopropyl-containing compounds were evaluated for antiviral activity, revealing significant effects against specific viral strains, underscoring the potential of oxazole derivatives in antiviral drug development.

- Pharmacokinetic Studies : Research has shown that cyclopropyl substitutions enhance metabolic stability compared to other cyclic groups, indicating better bioavailability for therapeutic applications.

Mechanism of Action

The mechanism by which C-(5-Bromo-oxazol-2-yl)-methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

The structural and functional nuances of C-(5-Bromo-oxazol-2-yl)-methylamine can be elucidated through comparisons with related heterocyclic methylamine derivatives. Below is a detailed analysis:

Structural and Electronic Comparisons

Key Observations:

Heterocycle Type: Oxazole (target compound) vs. Isoxazole (4-(4-Methoxyphenyl)isoxazol-5-amine): The shifted oxygen position in isoxazole modifies ring electronics, possibly reducing steric hindrance compared to oxazole .

Substituent Effects: Bromine in the target compound vs. methoxy in 4-(4-Methoxyphenyl)isoxazol-5-amine: Bromine’s electron-withdrawing nature may decrease electron density on the ring, whereas methoxy’s electron-donating effect could enhance π-π stacking with aromatic residues in proteins .

Amine Group Positioning :

- The primary amine in the target compound is directly attached to the heterocycle, unlike in imidazopyridine derivatives (e.g., C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine), where the amine is part of a fused bicyclic system. This difference may influence conformational flexibility and binding kinetics .

Pharmacological and Reactivity Insights

- Methylamine Derivatives : The primary amine group in this compound is critical for interactions with receptors, such as thermoTRP channels, where ligand protonation states modulate activity .

- Bromine’s Role : Analogous brominated compounds (e.g., 5-Bromo-2-methoxybenzenesulfonamide, MW 266.11 ) demonstrate that bromine can enhance binding affinity through halogen bonding, a feature likely shared by the target compound.

- Synthetic Versatility : Methylamine-containing heterocycles are often intermediates in drug discovery. For example, imidazopyridine derivatives are explored for CNS applications, suggesting that the target compound’s oxazole scaffold could be optimized for similar pathways .

Biological Activity

C-(5-Bromo-oxazol-2-yl)-methylamine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, summarizing relevant findings from recent studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

This compound features a bromine atom substituted at the 5-position of an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The oxazole moiety is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Biological Activity Overview

1. Antimicrobial Activity

Recent studies have demonstrated that oxazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds derived from oxazole structures have shown promising results against resistant pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 µM |

| Compound B | Escherichia coli | 40 µM |

| This compound | TBD (To Be Determined) | TBD |

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. A study involving the synthesis of various oxazole derivatives found that certain compounds exhibited significant antiproliferative effects against human cancer cell lines, such as colorectal carcinoma (HCT116) and breast carcinoma (MCF7) . The most potent compounds showed IC50 values in the low micromolar range, indicating strong cytotoxic effects against these cancer cells.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 14 | HCT116 | 71.8 |

| Compound 6 | MCF7 | 74.1 |

| This compound | TBD | TBD |

The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance, studies suggest that oxazole derivatives may act as inhibitors of protein kinases or other enzymes involved in cellular signaling pathways . This inhibition can lead to altered cellular responses, including apoptosis in cancer cells or disruption of microbial metabolism.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various oxazole derivatives against clinical isolates of resistant bacteria. The results indicated that some derivatives displayed MIC values significantly lower than conventional antibiotics, suggesting their potential as new therapeutic agents .

- Anticancer Screening : In another study focused on the antiproliferative effects of oxazole compounds, this compound was included in a panel of tested compounds. It demonstrated notable activity against both HCT116 and MCF7 cell lines, warranting further investigation into its structure-activity relationship .

Q & A

Q. Methodological considerations :

- Temperature : Bromination reactions often require 60–80°C for optimal selectivity .

- Catalysts : Use of Lewis acids (e.g., FeCl₃) improves regioselectivity in heterocyclic bromination .

- Yield variability : Substituted oxazoles (e.g., 5-Bromo-4-methyl-2-phenyl-1,3-oxazole) show yields of 70–85% under controlled conditions , while analogous triazole syntheses report 60–75% yields .

Q. Basic

- pH : Stability decreases below pH 5 (protonation of amine) and above pH 9 (hydrolysis of oxazole ring) .

- Temperature : Degrades rapidly above 40°C; store at 4°C in inert atmospheres .

- Oxidation : Susceptible to radical-mediated oxidation in the presence of O₂; add antioxidants (e.g., BHT) for long-term storage .

Q. Advanced

- Thermal oxidation : Follows free-radical pathways, generating formaldehyde and Br⁻ via C-N bond cleavage .

- Enzymatic deamination : In microbial systems (e.g., Hyphomicrobium spp.), methylamine dehydrogenase converts the compound to formaldehyde and NH₃, with competitive inhibition by ethylamine (Kᵢ = 200 nM) .

Contradictions : While abiotic oxidation prioritizes C-Br bond cleavage , biological systems target the methylamine moiety .

How does this compound interact with microbial transport systems?

Q. Advanced

- Uptake kinetics : In methylotrophs (e.g., Hyphomicrobium X), a single inducible transporter operates (Kₘ = 70–100 nM, Vₘₐₓ = 12.5 nmol/min/mg) .

- Inhibition : Not affected by NH₄⁺ but competitively inhibited by ethylamine .

- Toxicity : Chronic exposure induces cytotoxicity via formaldehyde accumulation (IC₅₀ = 50 µM in endothelial cells) .

What analytical challenges arise when quantifying trace levels of this compound in complex matrices?

Q. Advanced

- Interferences : Co-elution with polar metabolites (e.g., methylamine) in LC-MS .

- Detection limits : Ultrasonic extraction (30 min in H₂O) followed by derivatization with dansyl chloride improves sensitivity to 0.1 ppb .

Method optimization : Use ion-pairing agents (e.g., heptafluorobutyric acid) to enhance chromatographic resolution .

How do literature reports resolve contradictions in the compound’s synthetic pathways or stability?

Q. Advanced

- Synthesis : Discrepancies in bromination yields (70–85% vs. 60–75% ) stem from precursor purity and catalyst choice.

- Stability : Conflicting degradation rates (e.g., t₁/₂ = 6–12 hours ) are reconciled by accounting for O₂ levels and buffer composition.

Recommendation : Validate methods via interlaboratory comparisons and mechanistic studies (e.g., isotopic labeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.